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Compound of Interest

Compound Name:
(2,4,6-Trichloropyrimidin-5-

yl)methanol

Cat. No.: B591515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,

and potential applications of (2,4,6-Trichloropyrimidin-5-yl)methanol. The information is

intended to support research and development activities in medicinal chemistry, chemical

biology, and drug discovery.

Molecular Structure and Properties
(2,4,6-Trichloropyrimidin-5-yl)methanol is a substituted pyrimidine characterized by three

chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution

pattern imparts distinct chemical properties that make it a versatile intermediate in organic

synthesis.
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Property Value

IUPAC Name (2,4,6-Trichloropyrimidin-5-yl)methanol

CAS Number 1260682-15-2

Molecular Formula C₅H₃Cl₃N₂O

Molecular Weight 213.45 g/mol

Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)Cl)CO

Physical Description Solid (predicted)

Solubility
Soluble in organic solvents such as methanol,

ethanol, and dichloromethane.

Synthesis
The synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol can be achieved in a two-step

process starting from barbituric acid. The first step involves the formation of the key

intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the

desired alcohol.

Experimental Protocol: Synthesis of 2,4,6-
Trichloropyrimidine-5-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack reaction procedures for the

synthesis of the aldehyde precursor.

Materials:

Barbituric acid

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Ice
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Sodium metabisulfite (for purification)

Round-bottom flask (3-necked)

Mechanical stirrer

Reflux condenser

Dropping funnel

Büchner funnel

Procedure:

In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and

dropping funnel, cautiously add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide

(DMF) while cooling in an ice bath. The molar ratio of POCl₃ to barbituric acid should be in

the range of 7:1 to 10:1.

Slowly add barbituric acid to the reaction mixture.

After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6

hours.

Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring

the reaction progress.

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to

precipitate the product.

Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by

filtration using a Büchner funnel.

Purify the crude product by treatment with sodium metabisulfite.

Dry the purified product. A yield of approximately 46% can be expected.

Quantitative Data for Precursor Synthesis:
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Parameter Value

Starting Material Barbituric acid

Reagents POCl₃, DMF

Molar Ratio (POCl₃:Barbituric Acid) 7:1 to 10:1

Reaction Temperature 50°C, then 85°C

Reaction Time 6 hours at 50°C, 20 hours at 85°C

Product 2,4,6-trichloropyrimidine-5-carbaldehyde

Yield ~46%

Melting Point 130-131°C

Experimental Protocol: Reduction to (2,4,6-
Trichloropyrimidin-5-yl)methanol
This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of

reducing agent and reaction conditions may require optimization.

Materials:

2,4,6-Trichloropyrimidine-5-carbaldehyde

Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))

Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

Round-bottom flask

Magnetic stirrer

Work-up reagents (e.g., water, dilute acid)

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

Drying agent (e.g., Anhydrous sodium sulfate)
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Rotary evaporator

Procedure:

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of water or

dilute acid.

Extract the product into an organic solvent.

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the product by column chromatography or recrystallization as needed.

Spectroscopic Characterization
Detailed experimental spectroscopic data for (2,4,6-Trichloropyrimidin-5-yl)methanol is not

readily available in the public domain. The following tables provide predicted NMR data.

Predicted ¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.8 Singlet 2H -CH₂- (methylene)

~5.5 Singlet 1H -OH (hydroxyl)
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Predicted ¹³C NMR Data:

Chemical Shift (ppm) Assignment

~60 -CH₂- (methylene)

~120
C5 (carbon attached to the hydroxymethyl

group)

~160 C2, C4, C6 (carbons attached to chlorine)

Potential Applications in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming

the core of many approved drugs.[1][2][3] Substituted pyrimidines are known to exhibit a wide

range of biological activities, including anticancer, antiviral, and antimicrobial effects.[4]

The three reactive chlorine atoms on the pyrimidine ring of (2,4,6-Trichloropyrimidin-5-
yl)methanol offer multiple sites for nucleophilic substitution, allowing for the facile generation

of diverse chemical libraries. The primary alcohol functional group provides a handle for further

derivatization, such as esterification or etherification.

Potential Therapeutic Targets:

Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of

(2,4,6-Trichloropyrimidin-5-yl)methanol could be investigated as modulators of various

protein kinases involved in cell signaling pathways. These pathways are often dysregulated in

diseases such as cancer.
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Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol
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Reduction
(e.g., NaBH4)
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(2,4,6-Trichloropyrimidin-5-yl)methanol
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Caption: Synthetic pathway for (2,4,6-Trichloropyrimidin-5-yl)methanol.

Logical Relationship for Drug Discovery Potential
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Drug Discovery Potential

(2,4,6-Trichloropyrimidin-5-yl)methanol
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Caption: Workflow for exploring the therapeutic potential of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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